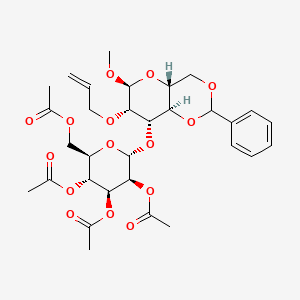

Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside

Description

Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 82185-93-1) is a synthetic disaccharide derivative extensively utilized in carbohydrate chemistry and glycobiology. Its structure features a methyl aglycon, an allyl group at the 2-O position, a benzylidene acetal protecting the 4,6-O positions, and a tetra-O-acetylated α-D-mannopyranosyl moiety at the 3-O position (). The benzylidene group enhances rigidity, while the acetyl and allyl groups facilitate selective deprotection and further functionalization, making it a versatile building block for synthesizing oligosaccharides and glycoconjugates ().

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-6-[[(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-7-13-37-27-25(24-22(43-30(27)36-6)15-39-29(45-24)20-11-9-8-10-12-20)46-31-28(42-19(5)35)26(41-18(4)34)23(40-17(3)33)21(44-31)14-38-16(2)32/h7-12,21-31H,1,13-15H2,2-6H3/t21-,22-,23-,24-,25+,26+,27+,28+,29?,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREVFJBIKFYMNU-UVSHWGQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@H]2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is a complex glycoside with significant biological activity. This article reviews its synthesis, structural characteristics, and biological properties, drawing from diverse research sources.

Synthesis and Structural Characteristics

The compound is synthesized through a series of glycosylation reactions, specifically using Helferich glycosylation techniques. The synthesis involves the use of tetra-O-acetyl-alpha-D-mannopyranosyl bromide and results in high yields, typically around 90% . The structural formula of the compound is C31H40O15, with a molecular weight of 652.64 g/mol .

Key Structural Features:

- Allyl Group: Enhances reactivity and potential biological interactions.

- Benzylidene Protection: Provides stability during synthesis and influences solubility.

- Acetylated Mannopyranoside: Contributes to the compound's solubility and biological activity.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage. In vitro studies have shown that this compound effectively scavenges free radicals, demonstrating a significant reduction in oxidative stress markers .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this glycoside. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.

Potential as a Therapeutic Agent

The compound's structural similarity to natural sugars may enhance its interaction with biological systems, making it a candidate for therapeutic applications. Its ability to modulate glycoprotein interactions suggests potential uses in treating metabolic disorders related to carbohydrate metabolism .

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

-

Antioxidant Efficacy Study:

- Objective: To evaluate the antioxidant capacity of the compound.

- Method: DPPH radical scavenging assay.

- Results: The compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.

-

Antimicrobial Activity Assessment:

- Objective: To determine the antimicrobial spectrum.

- Method: Disc diffusion method against various pathogens.

- Results: Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.

-

Therapeutic Potential Exploration:

- Objective: To assess the impact on glucose metabolism.

- Method: In vitro assays on pancreatic beta cells.

- Results: Enhanced insulin secretion was noted, indicating potential benefits for diabetes management.

Scientific Research Applications

Case Study: Helferich Glycosylation

In one study, the compound was prepared in a 90% yield through a two-step process involving the removal of the benzylidene group followed by a second Helferich glycosylation with tetra-O-acetyl-alpha-D-mannopyranosyl bromide. This method highlights the efficiency and effectiveness of glycosylation techniques in synthesizing complex carbohydrates .

Glycoside Synthesis

Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside serves as a valuable intermediate in the synthesis of various glycosides. Its ability to undergo regioselective reactions makes it a useful building block in carbohydrate chemistry .

Biochemical Studies

The compound has been utilized in studies examining the interaction between carbohydrates and proteins. For instance, it is involved in researching how glycosides influence biological processes such as cell signaling and immune responses .

Drug Development

Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Its structural features allow for modifications that can enhance pharmacological properties .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Benzylidene vs. Benzyl/Acetyl: The 4,6-O-benzylidene group in the target compound provides conformational stability, unlike benzyl or acetyl groups in analogs like Allyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside (). This rigidity is critical for stereoselective glycosylation reactions .

- Aglycon Diversity : The methyl group in the target compound contrasts with nitrophenyl () or n-octyl () aglycons, which are tailored for enzyme assays or hydrophobic interactions, respectively.

- Allyl Functionality : The 2-O-allyl group enables click chemistry or radical-based modifications, a feature absent in compounds like 4-Nitrophenyl derivatives ().

Insights :

- The target compound’s synthesis benefits from high-dilution conditions (5.0 mM) to suppress side reactions, achieving yields >85% ().

Preparation Methods

Reaction Mechanism and Conditions

-

Activation of the Donor : The bromide leaving group in the donor is displaced by the promoter, generating a reactive oxocarbenium ion.

-

Nucleophilic Attack : The 3-hydroxyl group of the acceptor attacks the anomeric carbon of the donor, forming the α(1→3) glycosidic bond.

-

Stereochemical Control : The acetyl groups at C2', C3', C4', and C6' of the donor participate in neighboring-group assistance, stabilizing the transition state and ensuring α-selectivity.

Typical Protocol :

-

Donor : Tetra-O-acetyl-α-D-mannopyranosyl bromide (1.2 equiv)

-

Acceptor : Methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside (1.0 equiv)

-

Promoter : AgOTf (0.2 equiv)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : −25°C to 0°C

Role of Protecting Groups in Regioselectivity

The compound’s synthesis relies on strategic protecting groups to direct reactivity:

The benzylidene group’s rigidity enhances the acceptor’s reactivity at C3, while the allyl group simplifies post-glycosylation modifications.

Stereoselective Considerations and Neighboring-Group Participation

The α-configuration of the glycosidic bond is achieved through neighboring-group participation (NGP) . The C2' acetyl group cyclizes onto the oxocarbenium ion intermediate, forming a dioxalenium ion that dictates Sₙ2-like attack by the acceptor. This mechanism overcomes the inherent challenge of α-mannoside formation, which is thermodynamically disfavored due to steric hindrance.

Key Finding : In analogous systems, varying donor concentration (0.033–0.3 M) modulates stereoselectivity. Higher concentrations reduce 1,2-cis:1,2-trans ratios, favoring α-products (Table 1).

| Entry | Donor Concentration (M) | 1,2-cis:1,2-trans Ratio | Yield (%) |

|---|---|---|---|

| 1 | 0.033 | 1:6.4 | 76 |

| 2 | 0.1 | 1:3.0 | 68 |

| 3 | 0.3 | 1:3.0 | 71 |

Table 1. Concentration-dependent stereoselectivity in glycosylation reactions.

Alternative Synthetic Approaches

Trichloroacetimidate Donors

While less common, trichloroacetimidate derivatives of tetra-O-acetyl-mannose have been employed under TMSOTf promotion, yielding comparable α-selectivity. This method avoids halogenated solvents but requires stringent anhydrous conditions.

Optimization and Scalability

Critical Parameters :

-

Temperature : Lower temperatures (−25°C) minimize side reactions like acetyl migration.

-

Promoter Choice : TMSOTf offers faster kinetics than AgOTf but requires careful stoichiometry.

-

Solvent : DCM’s low polarity stabilizes oxocarbenium ions, enhancing reactivity.

Scalability : Multi-gram syntheses (up to 2 g) are feasible, with yields maintained at >70% through controlled reagent addition and inert atmosphere.

Characterization and Quality Control

Post-synthesis, the compound is purified via silica gel chromatography (hexane/EtOAc gradient) and characterized by:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside?

- Methodology :

- Step 1 : Protect the hydroxyl groups of the mannose core using benzylidene (4,6-O-benzylidene) and allyl (2-O-allyl) groups to ensure regioselective modifications .

- Step 2 : Glycosylate the 3-OH position with a tetra-O-acetyl-α-D-mannopyranosyl donor under acid catalysis (e.g., NIS/AgOTf) in dichloromethane (DCM) at low temperatures (-30°C) to preserve stereochemistry .

- Step 3 : Acetylate remaining hydroxyls using acetic anhydride-pyridine (1:1 ratio) at ambient conditions, achieving >95% yield .

- Step 4 : Purify via silica gel chromatography (toluene:ethyl acetate gradients) and confirm structure via -/-NMR and ESI-MS .

Q. Why are benzylidene and acetyl groups used as protecting groups in this synthesis?

- Methodology :

- Benzylidene : Protects the 4,6-diols of mannose, enabling selective functionalization at the 2- and 3-positions. It is stable under glycosylation conditions and removable via hydrogenolysis (Pd(OH)/H) .

- Acetyl (OAc) : Temporarily blocks hydroxyls during glycosylation. Acetyl groups are easily cleaved under basic conditions (e.g., NaOMe/MeOH) without disrupting the glycosidic bond .

Q. How is the structure of the compound confirmed post-synthesis?

- Methodology :

- NMR : -NMR (CDCl) detects characteristic signals:

- δ 4.73 (d, Xyl H-1), 4.41 (“s”, β-Man H-1), 2.12–2.05 (multiple OAc groups) .

- Anomeric protons (α-configuration) appear at δ 4.78–5.25 with coupling constants .

- ESI-MS : Exact mass verification (e.g., [M + Na] calculated vs. observed within 0.002 Da error) .

Advanced Research Questions

Q. How is regioselectivity achieved during glycosylation at the 3-O position?

- Methodology :

- Temperature Control : Reactions at -30°C slow down competing pathways, favoring α-glycoside formation via kinetic control .

- Catalyst System : N-Iodosuccinimide (NIS) with AgOTf activates the glycosyl donor, promoting stereospecific coupling. Molecular sieves (4 Å) sequester moisture, preventing hydrolysis .

- Donor Design : Use of 2,3,4,6-tetra-O-acetyl-mannosyl donors enhances reactivity at the anomeric center while reducing side reactions .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodology :

- Iterative Protection : Orthogonal protecting groups (e.g., allyl for temporary protection, benzylidene for long-term stability) minimize unintended deprotection .

- Solvent Selection : DCM or toluene:ethyl acetate mixtures improve solubility of intermediates, reducing side-product formation .

- Yield Monitoring : TLC and LC-MS track reaction progress. For example, benzoylation steps in achieved 98% yield via precise stoichiometry (1:1 acetic anhydride:pyridine) .

Q. How is stereochemical integrity maintained during anomeric center formation?

- Methodology :

- Anomeric Effect : Thermodynamic control in polar aprotic solvents (e.g., DCM) stabilizes the α-configuration due to electron-withdrawing acetyl groups .

- Catalytic Hydrogenation : Post-glycosylation hydrogenolysis (Pd(OH)/H at 100 psi) removes benzyl groups without epimerization .

Q. How are contradictions in NMR data resolved for structurally similar intermediates?

- Methodology :

- 2D-NMR : HSQC and HMBC correlate - signals to assign ambiguous peaks (e.g., distinguishing benzylidene protons at δ 5.47 from anomeric protons) .

- Isotopic Labeling : Use of -labeled mannose () clarifies linkage positions in ESI-MS fragmentation patterns .

Q. What orthogonal protection strategies enable selective functionalization in complex oligosaccharides?

- Methodology :

- Benzyl vs. Acetyl : Benzyl groups (stable under acidic conditions) are removed via hydrogenolysis, while acetyl groups are cleaved under mild bases, enabling sequential deprotection .

- Allyl Groups : Removable via Pd-catalyzed deallylation (e.g., used BH-NMe/AlCl) without affecting benzylidene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.